molecular formula C11H12N4O2S B2508218 N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine CAS No. 2135339-91-0

N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine

Cat. No.: B2508218
CAS No.: 2135339-91-0
M. Wt: 264.3
InChI Key: ALOZSGHCNGPDMN-UHFFFAOYSA-N
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Description

N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H12N4O2S. It is characterized by the presence of a pyrimidine ring substituted with a methylsulfonylphenyl group and two amino groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with 2-(methylsulfonyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

2-N-(2-methylsulfonylphenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-18(16,17)9-5-3-2-4-8(9)14-11-13-7-6-10(12)15-11/h2-7H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOZSGHCNGPDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC2=NC=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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